2-(4-bromo-2-methylphenoxy)-N-cyclopentylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-2-methylphenoxy)-N-cyclopentylacetamide, also known as BAY 41-2272, is a chemical compound that belongs to the class of cyclic nucleotide phosphodiesterase (PDE) inhibitors. It was first synthesized in 2002 by Bayer AG and has since been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
2-(4-bromo-2-methylphenoxy)-N-cyclopentylacetamide 41-2272 works by inhibiting the breakdown of cyclic guanosine monophosphate (cGMP) by PDE enzymes. This results in an increase in cGMP levels, which leads to vasodilation and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have a number of biochemical and physiological effects. It has been found to increase cGMP levels, which leads to vasodilation and a decrease in blood pressure. It has also been shown to reduce inflammation by inhibiting the release of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-bromo-2-methylphenoxy)-N-cyclopentylacetamide 41-2272 has several advantages for lab experiments. It is a potent and selective PDE inhibitor, which makes it useful in studying the role of cGMP in various biological processes. However, one limitation of this compound 41-2272 is its relatively short half-life, which can make it difficult to maintain consistent levels in vitro and in vivo.
Direcciones Futuras
There are several potential future directions for research on 2-(4-bromo-2-methylphenoxy)-N-cyclopentylacetamide 41-2272. One area of interest is its potential use in the treatment of pulmonary hypertension and other vascular diseases. Another area of interest is its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases such as asthma and COPD. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound 41-2272 and its potential therapeutic applications in other areas of medicine.
Métodos De Síntesis
The synthesis of 2-(4-bromo-2-methylphenoxy)-N-cyclopentylacetamide 41-2272 involves the reaction of 4-bromo-2-methylphenol with cyclopentylamine to form the intermediate this compound. The intermediate is then treated with acetic anhydride to yield the final product this compound 41-2272.
Aplicaciones Científicas De Investigación
2-(4-bromo-2-methylphenoxy)-N-cyclopentylacetamide 41-2272 has been studied for its potential therapeutic applications in various fields of medicine. It has been found to have vasodilatory effects, which makes it useful in the treatment of pulmonary hypertension. It has also been shown to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Propiedades
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-10-8-11(15)6-7-13(10)18-9-14(17)16-12-4-2-3-5-12/h6-8,12H,2-5,9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPUWINOQUXGFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49717546 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.